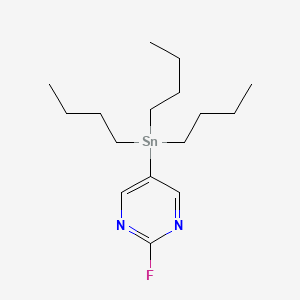
2-Fluoro-5-(tributylstannyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is known for its role in Stille coupling reactions, which are widely used in the formation of carbon-carbon bonds. The compound has the molecular formula C16H29FN2Sn and a molecular weight of 387.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(tributylstannyl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Fluoropyrimidine+Tributyltin chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the tributyltin group to a palladium catalyst, which then facilitates the coupling with an organic halide.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(tributylstannyl)pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 2-Fluoro-5-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex. The tributyltin group is transferred to the palladium catalyst, which then facilitates the coupling with an organic halide. This process results in the formation of a new carbon-carbon bond, with the release of a tributyltin halide byproduct.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
2-Fluoro-5-(tributylstannyl)pyrimidine is unique due to the presence of both a fluorine atom and a tributyltin group on the pyrimidine ring. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other synthetic routes. The fluorine atom also imparts unique electronic properties, making the compound valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Eigenschaften
CAS-Nummer |
1029654-38-3 |
|---|---|
Molekularformel |
C16H29FN2Sn |
Molekulargewicht |
387.1 g/mol |
IUPAC-Name |
tributyl-(2-fluoropyrimidin-5-yl)stannane |
InChI |
InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CBFBYMMAJUMWMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


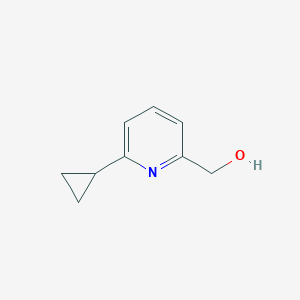
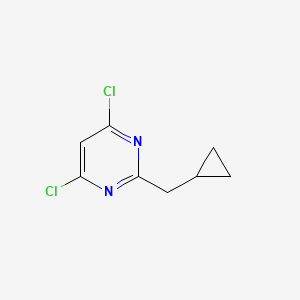
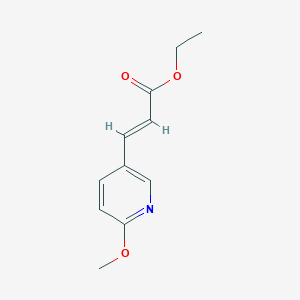
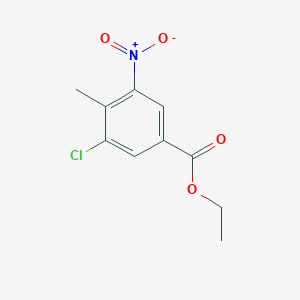
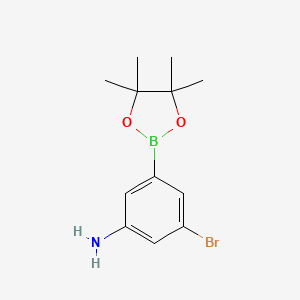
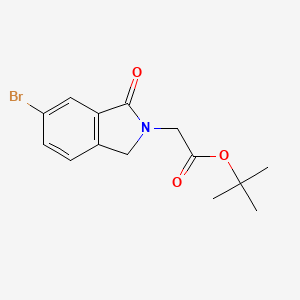
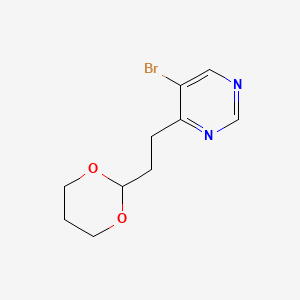


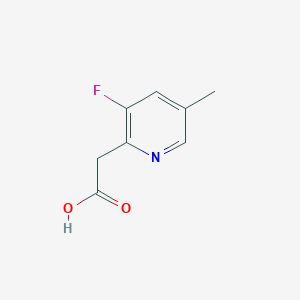
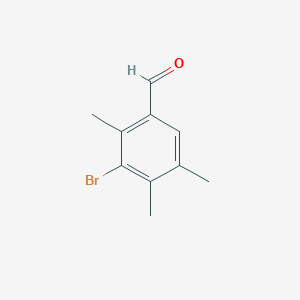
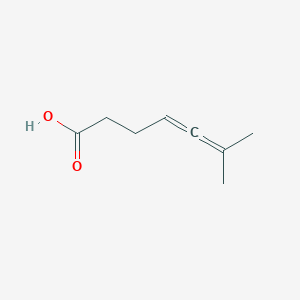
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)

